Ajugamarin chlorohydrin

Übersicht

Beschreibung

Ajugamarin chlorohydrin is a diterpene lactone isolated from the whole plants of Ajuga ciliata . This compound belongs to the Lamiaceae family, which includes over 300 species of annual and perennial herbaceous flowering plants . This compound has garnered attention due to its potential neuroprotective properties and its role as a plant metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ajugamarin chlorohydrin can be synthesized from (4R,5α,8α,9S,10β,12S)-6α,18-Diacetoxy-4,19-epoxy-12,16-dihydroxy-1β-(tigloyloxy)cleroda-13-ene-15-oic acid 15,16-lactone . The synthesis involves specific reaction conditions that ensure the formation of the chlorohydrin group.

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from the whole plants of Ajuga ciliata using methanol . The methanol extract is then purified to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ajugamarin chlorohydrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The chlorohydrin group can undergo substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antidiabetic Potential :

Case Studies

- A study conducted on Ajuga remota demonstrated its effectiveness against malaria parasites, highlighting the potential of this compound as an antimalarial agent .

- Another investigation into the cytotoxic effects of various Ajuga extracts revealed that this compound could inhibit cancer cell proliferation, suggesting its utility in cancer therapy .

Research Findings

Future Directions in Research

The ongoing research into this compound could lead to:

- Development of New Drugs : Given its diverse pharmacological activities, there is potential for developing novel therapeutic agents based on this compound.

- Formulation of Herbal Remedies : Integrating this compound into herbal formulations could enhance their efficacy against various health conditions.

- Investigating Mechanisms of Action : Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects.

Wirkmechanismus

Ajugamarin chlorohydrin exerts its effects through various molecular targets and pathways. Its neuroprotective properties are attributed to its ability to modulate neurotransmitter systems and protect neurons from oxidative stress . The compound interacts with specific receptors and enzymes involved in neuroprotection, leading to its beneficial effects.

Vergleich Mit ähnlichen Verbindungen

Ajugamarin chlorohydrin is unique among diterpene lactones due to its chlorohydrin group. Similar compounds include:

Ajugamarin A1 chlorohydrin: Another diterpene lactone with similar neuroprotective properties.

Ajugarin-I chlorohydrin: A related compound isolated from Ajuga parviflora.

Ajugamarin F4: Another diterpene lactone with distinct structural features.

Biologische Aktivität

Ajugamarin chlorohydrin is a compound derived from the genus Ajuga, which is known for its diverse phytochemical constituents and significant biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Formation

This compound is believed to be formed through the addition of hydrogen chloride to ajugamarin during isolation procedures. This compound belongs to the class of neo-clerodane diterpenoids, which are characterized by their unique structural features and biological properties .

Antimicrobial Properties

Research has demonstrated that compounds from the Ajuga genus, including this compound, exhibit significant antimicrobial activities. These include:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Inhibitory effects on fungal growth.

- Antiplasmodial : Activity against malaria-causing parasites .

Cytotoxic Effects

This compound has shown promising cytotoxic effects in vitro. Studies indicate that it can inhibit the proliferation of cancer cell lines, particularly:

- A549 (lung cancer) : Demonstrated potent anticancer activity.

- Other cancer lines : Further evaluations suggest potential against various malignancies .

Anti-inflammatory and Immunomodulatory Effects

The compound exhibits anti-inflammatory properties, making it valuable in treating conditions characterized by inflammation. It also shows immunomodulatory effects, enhancing immune responses in certain contexts .

The biological activities of this compound can be attributed to its interaction with cellular pathways involved in apoptosis (programmed cell death) and cell cycle regulation. The specific mechanisms are still under investigation but may involve:

- Induction of oxidative stress in cancer cells.

- Modulation of signaling pathways related to inflammation and immune responses .

Study 1: Anticancer Activity Evaluation

A study focused on the cytotoxic effects of this compound on A549 cells revealed an IC50 value indicating significant potency. The research utilized various assays to assess cell viability and apoptosis induction.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.88 | Apoptosis induction |

| Control | A549 | N/A | N/A |

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of several Ajuga extracts, including those containing this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Extract | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Eigenschaften

IUPAC Name |

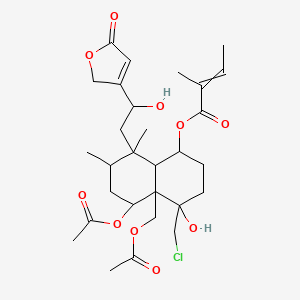

[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDVANTGWQWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.